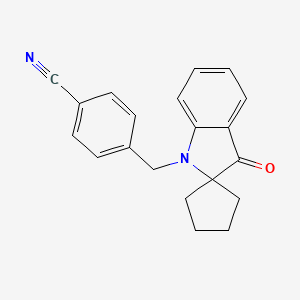
Mao-B-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-B-IN-24 is a selective, reversible, competitive inhibitor of monoamine oxidase B (MAO-B) with an inhibitory concentration (IC50) value of 1.60 micromolar . Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine, and is primarily found in the brain, liver, and platelets . Inhibitors of monoamine oxidase B are of significant interest due to their potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Analyse Chemischer Reaktionen
Mao-B-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions include the corresponding aldehydes, acids, alcohols, or glycols . The compound’s inhibitory effects on monoamine oxidase B are achieved through its interactions with key residues such as tyrosine 435, tyrosine 326, cysteine 172, and glutamine 206 .
Wissenschaftliche Forschungsanwendungen
Mao-B-IN-24 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of monoamine oxidase B inhibitors . In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease . Additionally, it has applications in the study of post-covid neurological disorders due to its allosteric binding with the monoamine oxidase B receptor . In the industry, this compound is used in the development of new drugs and therapeutic agents targeting monoamine oxidase B .
Wirkmechanismus
The mechanism of action of Mao-B-IN-24 involves the inhibition of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters . By inhibiting this enzyme, this compound increases the synaptic availability of neurotransmitters such as dopamine, which can improve symptoms of neurodegenerative diseases . The compound exerts its effects through interactions with key residues in the enzyme’s active site, including tyrosine 435, tyrosine 326, cysteine 172, and glutamine 206 . This inhibition reduces the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Mao-B-IN-24 is unique among monoamine oxidase B inhibitors due to its selectivity and reversible, competitive inhibition mechanism . Similar compounds include selegiline, rasagiline, and safinamide, which are also monoamine oxidase B inhibitors used in the treatment of Parkinson’s disease . this compound has shown higher selectivity and potency in inhibiting monoamine oxidase B compared to these compounds . Other similar compounds include 7-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one and (2E)-2-benzylidene-5-methoxy-indan-1-one, which have been studied for their inhibitory effects on monoamine oxidase B .
Eigenschaften
Molekularformel |
C20H18N2O |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-[(3'-oxospiro[cyclopentane-1,2'-indole]-1'-yl)methyl]benzonitrile |
InChI |
InChI=1S/C20H18N2O/c21-13-15-7-9-16(10-8-15)14-22-18-6-2-1-5-17(18)19(23)20(22)11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2 |
InChI-Schlüssel |
SEZZDZSEEYHDSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


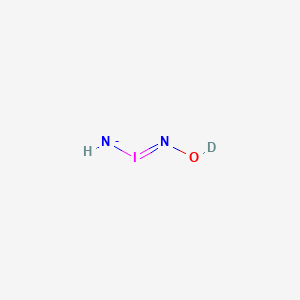
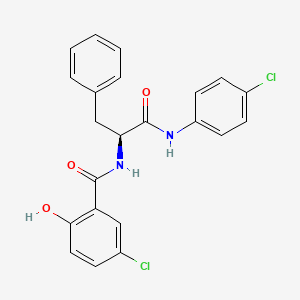
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
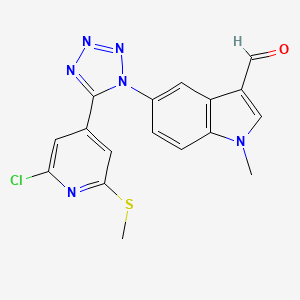
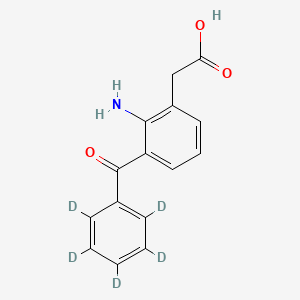
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
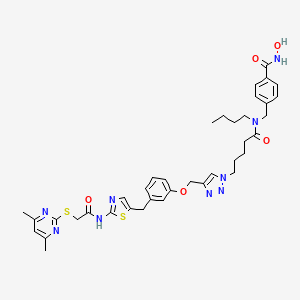
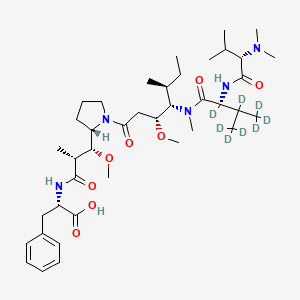
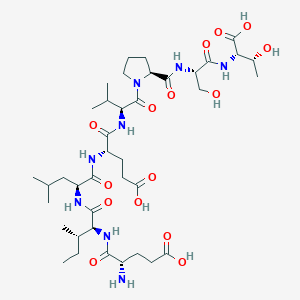
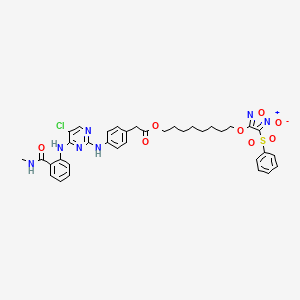
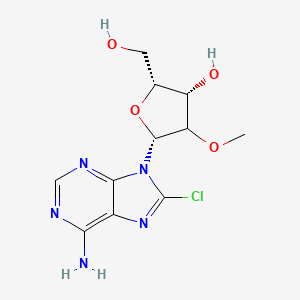
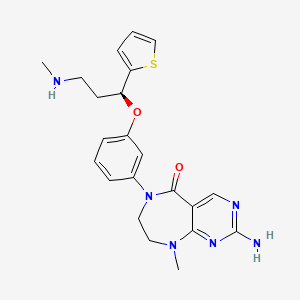
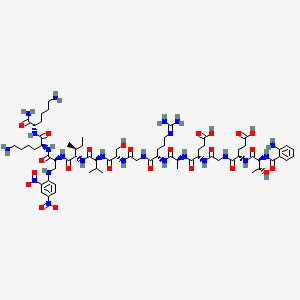
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
